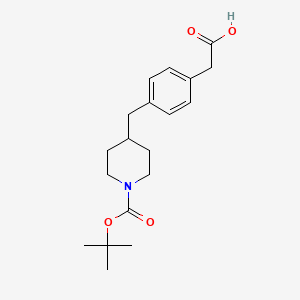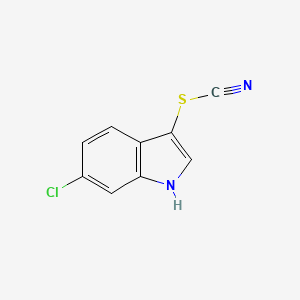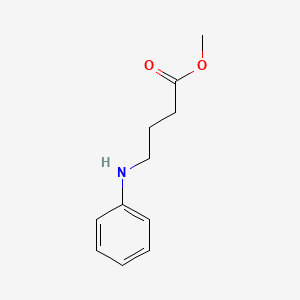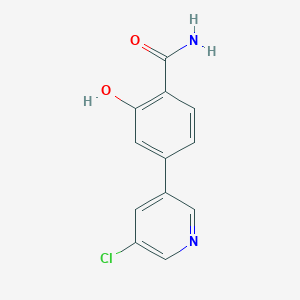
4-(5-Chloropyridin-3-yl)-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Chloropyridin-3-yl)-2-hydroxybenzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a 5-chloropyridin-3-yl group and a hydroxyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloropyridin-3-yl)-2-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyridine and 2-hydroxybenzoic acid.
Formation of Intermediate: The 5-chloropyridine is first converted to an intermediate, such as 5-chloropyridin-3-ylamine, through a series of reactions including nitration and reduction.
Coupling Reaction: The intermediate is then coupled with 2-hydroxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Purification: The final product, this compound, is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques for monitoring the reaction progress.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Chloropyridin-3-yl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 4-(5-Chloropyridin-3-yl)-2-hydroxybenzaldehyde or 4-(5-Chloropyridin-3-yl)-2-hydroxybenzoic acid.
Reduction: Formation of 4-(5-Chloropyridin-3-yl)-2-hydroxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(5-Chloropyridin-3-yl)-2-hydroxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes and receptors, potentially leading to the development of new drugs.
Biology: It can be used in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-(5-Chloropyridin-3-yl)-2-hydroxybenzamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of a particular enzyme by binding to its active site and blocking its activity. The molecular pathways involved can include signal transduction pathways, such as the Ras/Erk or PI3K/Akt pathways, depending on the specific target.
Comparación Con Compuestos Similares
Similar Compounds
4-(5-Bromopyridin-3-yl)-2-hydroxybenzamide: Similar structure with a bromine atom instead of chlorine.
4-(5-Methylpyridin-3-yl)-2-hydroxybenzamide: Similar structure with a methyl group instead of chlorine.
4-(5-Fluoropyridin-3-yl)-2-hydroxybenzamide: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
4-(5-Chloropyridin-3-yl)-2-hydroxybenzamide is unique due to the presence of the chlorine atom, which can influence its reactivity and binding affinity to molecular targets. The chlorine atom can also affect the compound’s electronic properties, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C12H9ClN2O2 |
|---|---|
Peso molecular |
248.66 g/mol |
Nombre IUPAC |
4-(5-chloropyridin-3-yl)-2-hydroxybenzamide |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-3-8(5-15-6-9)7-1-2-10(12(14)17)11(16)4-7/h1-6,16H,(H2,14,17) |
Clave InChI |
CZIAEFLNBMUFRS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CC(=CN=C2)Cl)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12844185.png)

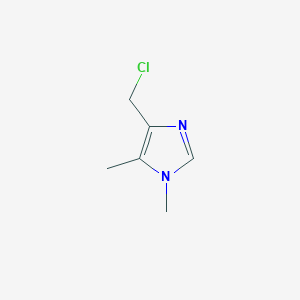
![1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone](/img/structure/B12844208.png)
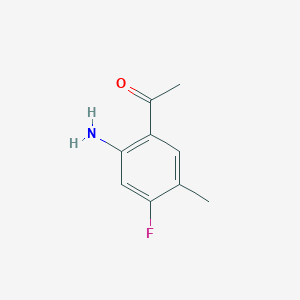
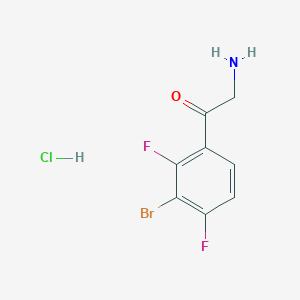
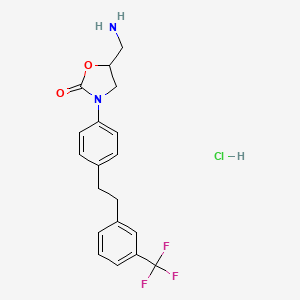
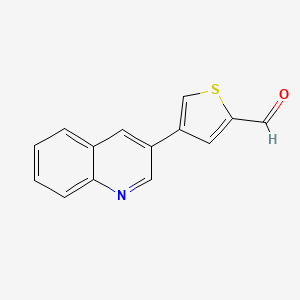

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12844247.png)
![Imidazo[1,2-b][1,2,4]triazine-6-methanamine](/img/structure/B12844249.png)
